

NCGC00262650 solubility and preparation for experiments

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Compound of Interest

Compound Name: NCGC00262650

Cat. No.: B11829163

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Application Notes and Protocols for NCGC00262650

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00262650 is a potent small molecule inhibitor of the Apical Membrane Antigen 1 (AMA1) - Rhoptry Neck Protein 2 (RON2) interaction, a critical step in the invasion of erythrocytes by the malaria parasite, *Plasmodium falciparum*.^{[1][2][3]} Additionally, **NCGC00262650** has been identified as an inhibitor of c-Src tyrosine kinase activity. These dual activities make it a compound of significant interest for antimalarial drug development and cancer research. This document provides detailed application notes on the solubility and preparation of **NCGC00262650** for experimental use, including protocols for in vitro assays and diagrams of relevant signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of **NCGC00262650** is presented in the table below.

| Property | Value | Reference |
|------------------|--|------------------|
| Chemical Formula | C ₁₈ H ₂₀ N ₄ O | [4] |
| Molecular Weight | 308.39 g/mol | [4] |
| CAS Number | 344359-25-7 | [4] |
| Appearance | Solid | N/A |
| Purity | >95% (typically) | Vendor dependent |

Solubility Data

Quantitative solubility data for **NCGC00262650** in common laboratory solvents is not readily available in the public domain. However, based on the experimental protocols from the primary literature, **NCGC00262650** is soluble in dimethyl sulfoxide (DMSO). For biological assays, stock solutions are typically prepared in 100% DMSO and then diluted in aqueous buffers or cell culture media. It is crucial to note that the final concentration of DMSO in the assay should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced artifacts.

| Solvent | Solubility | Notes |
|---------------------------------|--------------------|---|
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not available | Miscibility with aqueous solutions should be considered. |
| Water | Data not available | Likely poorly soluble based on its organic structure. |
| Phosphate-Buffered Saline (PBS) | Data not available | Dilutions from DMSO stock are required for biological assays. |

Experimental Protocols

The following protocols are based on the methodology described by Srinivasan et al. (2013) for the use of **NCGC00262650** in *P. falciparum* invasion assays.

Preparation of a 10 mM Stock Solution of **NCGC00262650** in DMSO

This protocol describes the preparation of a 10 mM stock solution of **NCGC00262650**, which can be used for subsequent dilutions in various experimental assays.

Materials:

- **NCGC00262650** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Calculate the required mass: Determine the mass of **NCGC00262650** needed to prepare the desired volume of a 10 mM stock solution using the following formula: $\text{Mass (mg)} = 10 \text{ mmol/L} \times \text{Volume (L)} \times 308.39 \text{ g/mol} \times 1000 \text{ mg/g}$
- Weigh the compound: Accurately weigh the calculated amount of **NCGC00262650** powder in a microcentrifuge tube.
- Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
- Dissolve the compound: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but prolonged heating should be avoided to prevent degradation.

- Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Merozoite Invasion Assay

This protocol outlines the procedure to assess the inhibitory effect of **NCGC00262650** on *P. falciparum* merozoite invasion of erythrocytes.

Materials:

- Synchronized late-stage *P. falciparum* schizonts
- Human erythrocytes (O+)
- Complete culture medium (e.g., RPMI-1640 with appropriate supplements)
- 10 mM **NCGC00262650** stock solution in DMSO
- 96-well plates
- Incubator (37°C, 5% CO₂, 5% O₂)
- Microscope
- Giemsa stain

Procedure:

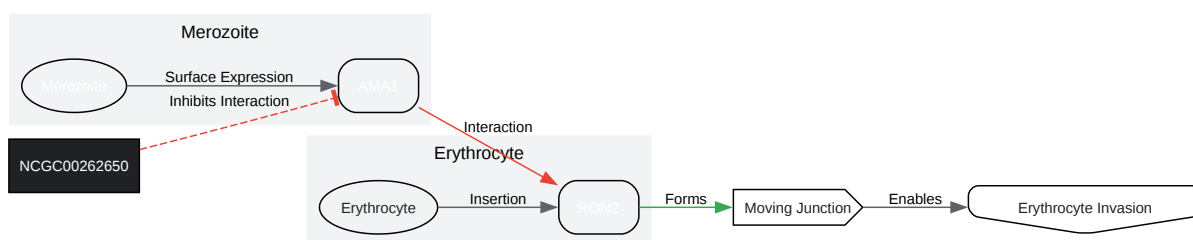
- Prepare inhibitor dilutions: Prepare a serial dilution of the 10 mM **NCGC00262650** stock solution in complete culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
- Prepare cell suspension: Prepare a suspension of human erythrocytes at a 2% hematocrit in complete culture medium.
- Set up the assay plate:
 - Add the diluted **NCGC00262650** or vehicle control to the wells of a 96-well plate.

- Add the synchronized late-stage schizonts to the wells at a parasitemia of approximately 0.5%.
- Add the erythrocyte suspension to all wells.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a gas mixture of 5% CO₂ and 5% O₂.
- Determine parasitemia: After incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the percentage of newly invaded ring-stage parasites by light microscopy. Alternatively, flow cytometry-based methods using DNA dyes can be used for a more high-throughput analysis.
- Data analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of **NCGC00262650** by plotting the percentage of invasion inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

AMA1-RON2 Signaling Pathway in Plasmodium falciparum Invasion

NCGC00262650 inhibits the interaction between the parasite proteins AMA1, located on the merozoite surface, and RON2, which is inserted into the erythrocyte membrane. This interaction is essential for the formation of the moving junction, which anchors the parasite to the host cell and facilitates invasion.

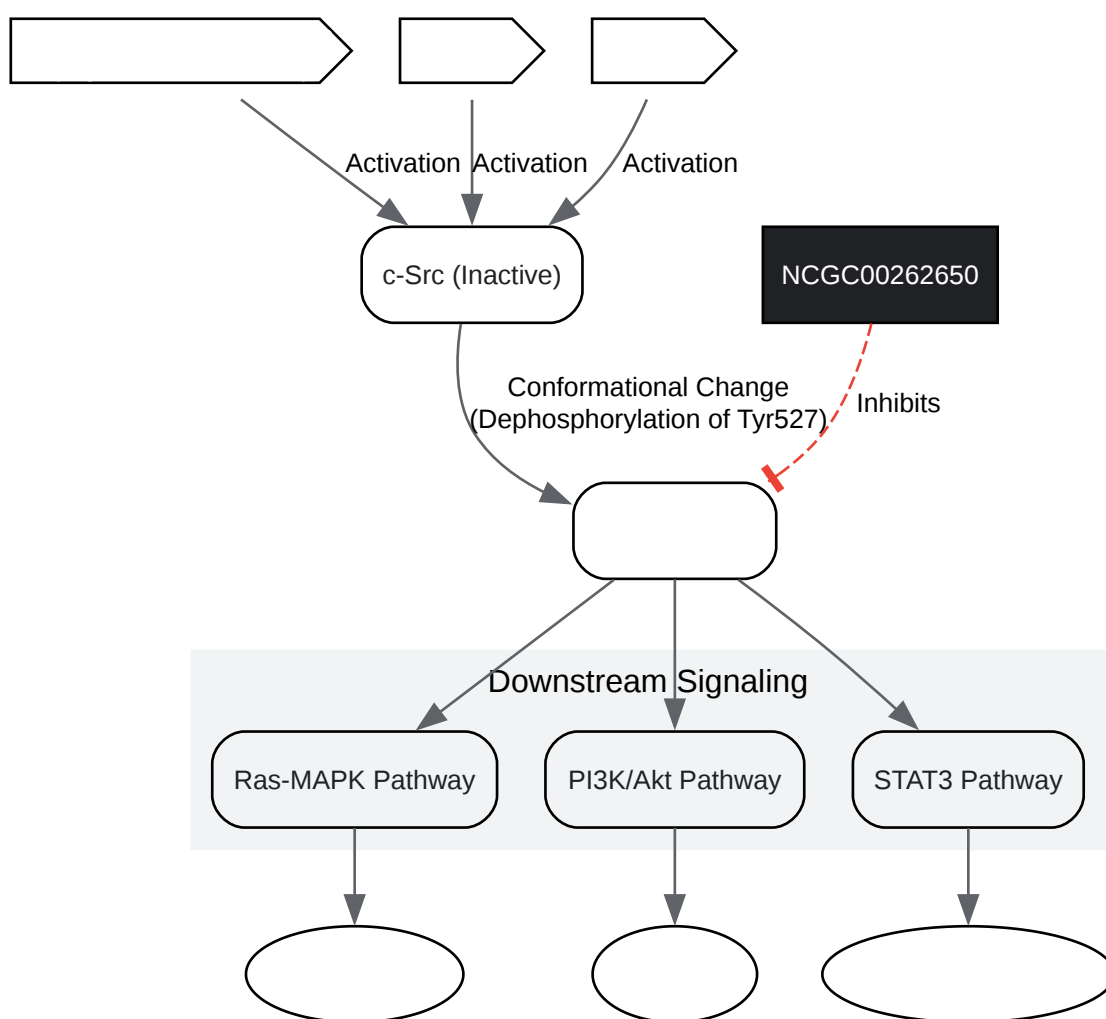


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Caption: **NCGC00262650** inhibits the AMA1-RON2 interaction.

c-Src Tyrosine Kinase Signaling Pathway

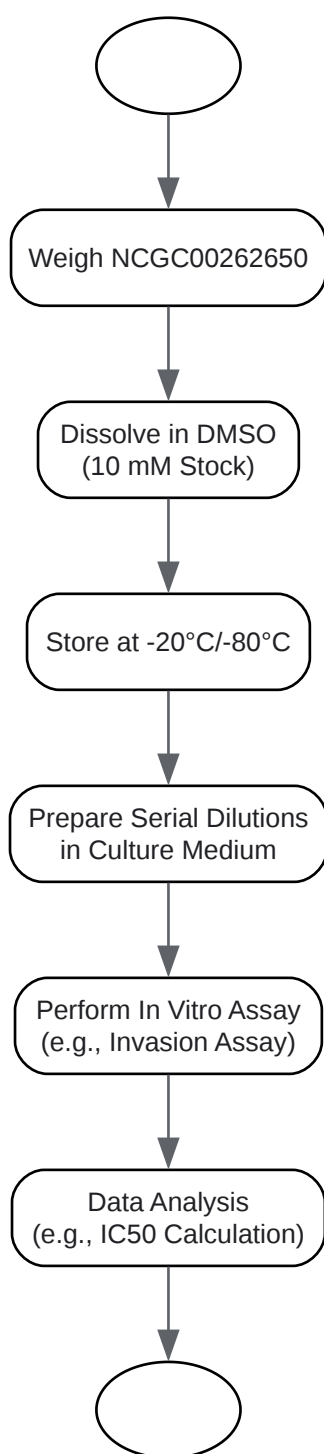
c-Src is a non-receptor tyrosine kinase that plays a role in various cellular processes, including proliferation, survival, and migration.[5][6] Its activation is tightly regulated, and its dysregulation is implicated in cancer.[6]

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Caption: Overview of the c-Src signaling pathway.

Experimental Workflow for NCGC00262650 Preparation and Use

The following diagram illustrates the general workflow for preparing and using **NCGC00262650** in a typical in vitro experiment.



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Caption: Workflow for **NCGC00262650** experiments.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling **NCGC00262650** and DMSO.
- Handle DMSO in a well-ventilated area or a chemical fume hood.
- Consult the Safety Data Sheet (SDS) for **NCGC00262650** for detailed safety information.

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References

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